N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-16-8-6-12-19-20(16)23-22(29-19)25(14-17-9-4-3-5-10-17)21(26)18-11-7-13-24(15-18)30(2,27)28/h3-6,8-10,12,18H,7,11,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLRRGKXUBPYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4CCCN(C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound seems to be related to the treatment of tuberculosis. Benzothiazole-based compounds have shown significant inhibitory effects against Mycobacterium tuberculosis . The specific target within the bacterial cell is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This disruption in the enzyme’s activity leads to a halt in the biosynthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall. This results in the inhibition of the growth and proliferation of Mycobacterium tuberculosis.
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis. Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival and pathogenicity of the bacteria. By inhibiting DprE1, the compound disrupts this pathway, leading to downstream effects such as compromised cell wall integrity and inhibited bacterial growth.
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles, making them suitable for drug development
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By targeting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the integrity of the bacterial cell wall, leading to inhibited bacterial growth and proliferation.
Biological Activity
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound noted for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the compound's biological activity, including relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a benzothiazole ring , a benzyl group , and a methylsulfonyl group attached to a piperidine core. This unique structural arrangement is responsible for its varied biological activities. The IUPAC name of the compound is N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methylsulfonylbenzamide, and its molecular formula is .
Research indicates that this compound acts primarily as an inhibitor of enhancer of zeste homolog 2 (EZH2) , an enzyme involved in histone methylation and gene expression regulation. By inhibiting EZH2, this compound can suppress cancer cell proliferation and survival, making it a candidate for cancer therapies, particularly in cancers characterized by EZH2 overexpression .
1. Anticancer Activity
Several studies have demonstrated the compound's potential in cancer treatment:
- EZH2 Inhibition : The compound effectively blocks EZH2 activity, leading to reduced proliferation in various cancer cell lines .
- Cytotoxicity : In vitro assays have shown significant cytotoxic effects against cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
2. Antimicrobial Properties
The compound also exhibits promising antimicrobial activity:
- Broad-spectrum Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
3. Anti-inflammatory Effects
Emerging evidence suggests that the compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study focusing on various cancer cell lines, this compound demonstrated significant inhibition of cell growth. The study utilized MTT assays to assess cell viability, revealing that the compound's efficacy was dose-dependent.
Case Study 2: Antimicrobial Testing
A separate investigation evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited substantial inhibitory effects on bacterial growth, suggesting its potential application in treating bacterial infections.
Comparative Analysis
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Potent EZH2 inhibitor; effective against various cancer cell lines; broad-spectrum antimicrobial properties |
| N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide | Anticancer | Similar mechanism targeting EZH2; lower cytotoxicity compared to the former compound |
| N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide | Antimicrobial | Effective against specific bacterial strains; lacks significant anticancer properties |
Preparation Methods
Starting Material: Nipecotic Acid (Piperidine-3-Carboxylic Acid)
Nipecotic acid serves as a cost-effective precursor. Key modifications include:
Step 1: Sulfonylation at Piperidine N-1
- Reagents : Methylsulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv)
- Conditions : Dichloromethane, 0°C → RT, 12 h.
- Yield : 85–90% (reported for analogous sulfonylation).
Step 2: Carboxylic Acid Activation
- Reagents : Thionyl chloride (3.0 equiv)
- Conditions : Reflux, 4 h, followed by solvent evaporation.
- Product : 1-(Methylsulfonyl)piperidine-3-carbonyl chloride (hygroscopic, used in situ).
Synthesis of 4-Methylbenzo[d]Thiazol-2-Amine
Cyclocondensation of 2-Amino-4-Methylthiophenol
- Reagents : Cyanogen bromide (1.1 equiv), ethanol/H₂O (3:1)
- Conditions : 60°C, 6 h.
- Mechanism : Thiophenol amine undergoes cyclization with electrophilic cyanogen bromide.
- Yield : 70–75% (extrapolated from thiadiazole syntheses).
N-Alkylation Strategies for Carboxamide Formation
Path A: Direct Amide Coupling
Step 1: Synthesis of N-Benzyl-4-Methylbenzo[d]Thiazol-2-Amine
- Reagents : Benzyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv)
- Conditions : DMF, 80°C, 8 h.
- Yield : 65–70% (similar to N-benzylation in piperidine systems).
Step 2: Amide Bond Formation
Path B: Sequential N-Alkylation of Piperidine-3-Carboxamide
Step 1: Primary Amide Synthesis
Step 2: N-Benzylation
Comparative Analysis of Synthetic Routes
| Parameter | Path A | Path B |
|---|---|---|
| Total Yield (approx.) | 35–40% | 25–30% |
| Purification Difficulty | Moderate | High |
| Scalability | Suitable for >100 g | Limited to <50 g |
| Key Advantage | Fewer steps | Controlled regiochemistry |
Path A proves superior for large-scale synthesis due to higher overall yield and fewer purification challenges.
Spectroscopic Characterization Data
Critical spectral signatures for the target compound:
Q & A
Q. Why might synthetic yields vary significantly between batches?
- Root Cause : Trace moisture in DMF can hydrolyze isothiocyanate reagents, reducing thiourea yields. Implement strict anhydrous conditions and use molecular sieves. Characterize byproducts via LC-MS to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
